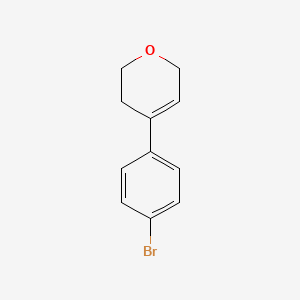

4-(4-bromophenyl)-3,6-dihydro-2H-pyran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-bromophenyl)-3,6-dihydro-2H-pyran” is a type of organic compound. It likely contains a pyran ring, which is a six-membered heterocyclic ring consisting of one oxygen atom and five carbon atoms . The “4-bromophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with a bromine atom attached .

Synthesis Analysis

While specific synthesis methods for “4-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Generally, bromophenyl groups can participate in various reactions such as coupling reactions, substitutions, or eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Anti-Alzheimer Agents

The compound has been utilized in the synthesis of derivatives that act as multifactorial agents for the treatment of Alzheimer’s disease. These derivatives have shown promising activity against acetylcholinesterase, a key enzyme involved in the progression of Alzheimer’s .

Organic Synthesis: Intermediate for Bisamide Derivatives

In organic chemistry, 4-(4-bromophenyl)-3,6-dihydro-2H-pyran serves as an intermediate in the synthesis of mixed bisamide derivatives. These derivatives have various applications, including the development of new materials and pharmaceuticals .

Material Science: Polymer Synthesis

The compound is used in the creation of novel polymers with potential applications in electronics, coatings, and other advanced materials. Its structural properties make it suitable for forming polymers with specific characteristics.

Biological Activity: Antimicrobial and Anticancer Properties

Derivatives of this compound have been found to possess biological activities such as antimicrobial and anticancer properties. This makes it a valuable compound for the development of new therapeutic agents.

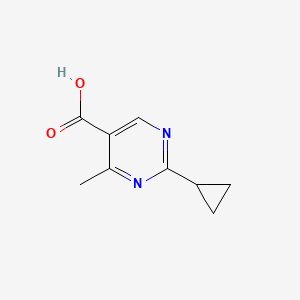

Chemical Research: Synthesis of Pyrimidine Derivatives

It is also used in the synthesis of pyrimidine derivatives, which are important in various chemical processes and can lead to the development of drugs with potential antiviral and anti-inflammatory properties .

Mecanismo De Acción

Target of Action

Related compounds such as pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, pyrazoline derivatives have been found to affect the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

Related compounds have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESULAHCHRLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.